2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine
Description
2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine is a pyrimidine derivative characterized by a dichlorobenzylsulfanyl group at position 2, a methoxy group at position 5, and a 4-methoxyphenoxy substituent at position 2.
The dichlorobenzyl group (2,6-dichloro substitution) is notable for its electronic and steric effects, which may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-24-12-6-8-13(9-7-12)26-18-17(25-2)10-22-19(23-18)27-11-14-15(20)4-3-5-16(14)21/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQCQBMATIFNEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC=C2OC)SCC3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Formation
The pyrimidine ring is constructed via condensation reactions between urea derivatives and diketones or their equivalents. A representative approach involves reacting 4,6-dihydroxy-5-methoxypyrimidine sodium with chlorinating agents to introduce reactive sites for subsequent functionalization. For instance, phosphorus trichloride (PCl₃) is employed under reflux conditions (110–120°C) to replace hydroxyl groups with chlorine atoms, yielding 4,6-dichloro-5-methoxypyrimidine . This step avoids the use of hypertoxic phosphorus oxychloride (POCl₃), enhancing safety and reducing production costs.
Mechanistic Insight :
The chlorination proceeds via nucleophilic substitution, where PCl₃ acts as both a Lewis acid and chlorinating agent. The sodium salt of the pyrimidine reacts with PCl₃ to form a phosphorylated intermediate, which undergoes hydrolysis to release HCl and generate the dichlorinated product.
Introduction of the Sulfanyl Group
The sulfanyl moiety is introduced through nucleophilic substitution at the C2 position of the pyrimidine ring. 2,6-Dichlorobenzyl mercaptan is reacted with the chlorinated pyrimidine in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C for 6–12 hours.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78 |
| Base | K₂CO₃ | 82 |
| Temperature | 70°C | 85 |
The use of DMF as a polar aprotic solvent facilitates the deprotonation of the thiol, enhancing nucleophilicity and reaction efficiency.
Etherification for Methoxy and Phenoxy Substituents
The C4 and C5 positions are functionalized via etherification reactions. 4-Methoxyphenol is coupled to the pyrimidine ring using a Mitsunobu reaction or copper-catalyzed Ullmann coupling.
Copper-Catalyzed Method :
A mixture of the pyrimidine intermediate, 4-methoxyphenol, copper iodide (CuI), and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) is heated to 100°C for 24 hours. This approach achieves yields of 88–94% under solvent-free conditions, leveraging the catalyst’s ability to mediate C–O bond formation.
Mechanistic Role of Copper :
The copper catalyst coordinates with the pyrimidine’s nitrogen and the phenol’s oxygen, facilitating electron transfer and stabilizing the transition state during nucleophilic attack.
Catalytic Systems and Reaction Optimization
Layered Double Hydroxide (LDH) Supported Catalysts
Recent advances utilize LDH@TRMS@NDBD@Cu nanocatalysts for one-pot syntheses. These catalysts enable three-component reactions (e.g., pyrimidine, aldehyde, and malononitrile) under mild conditions, achieving yields up to 97%.
Advantages :
Chlorination Alternatives
Comparative studies of chlorinating agents reveal the superiority of PCl₃ over POCl₃:
| Agent | Temperature (°C) | Yield (%) | Toxicity Profile |
|---|---|---|---|
| PCl₃ | 110–120 | 90 | Moderate |
| POCl₃ | 110–120 | 88 | High |
Phosphorus trichloride reduces health risks and simplifies waste management.
Purification and Characterization
Isolation Techniques
Post-reaction mixtures are subjected to liquid-liquid extraction using organic solvents (e.g., dichloromethane or ethyl acetate). The organic layer is dried over sodium sulfate (Na₂SO₄) and concentrated via rotary evaporation. Final purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient).
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzyl or methoxy groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Key Compounds:
2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine (CAS: 338955-88-7) Substituents: 3,5-Dichlorophenoxy at position 4 (vs. 4-methoxyphenoxy in the target compound).
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid Substituents: Dichlorobenzyl group (2,6-Cl) attached to an amino acid backbone. Biological Relevance: Docking studies with collagenase revealed a hydrogen bond length of 1.961 Å and π–π interaction (4.249 Å) with Tyr201, comparable to its 2,4-dichloro analog. The 2,6-dichloro configuration showed marginally improved binding energy (–6.5 kcal/mol vs. –6.4 kcal/mol) .
4,6-Dichloro-5-methoxypyrimidine (CAS: Not provided) Substituents: Chloro groups at positions 4 and 6, methoxy at position 4. Structural Insights: Crystallographic analysis demonstrated Cl···N interactions (3.094–3.100 Å), stabilizing a 3D framework. The absence of bulky substituents (e.g., benzyl or phenoxy groups) simplifies molecular packing but limits steric diversity in binding interactions .
Table 1: Substituent and Property Comparison
| Compound Name | Key Substituents | Molecular Weight | CAS Number | Notable Properties/Interactions |
|---|---|---|---|---|
| Target Compound | 2,6-DCl-benzylsulfanyl, 4-methoxyphenoxy | ~421.3 (est.) | Not provided | Hypothesized enhanced solubility from methoxy groups |
| 2-[(2,6-DCl-benzyl)sulfanyl]-4-(3,5-DCl-phenoxy)-5-methoxy | 3,5-DCl-phenoxy, 2,6-DCl-benzylsulfanyl | ~460.2 (est.) | 338955-88-7 | Stronger hydrophobic interactions |
| (S)-2-Amino-2-(2,6-DCl-benzyl)pent-4-ynoic Acid | 2,6-DCl-benzyl, amino acid backbone | ~314.6 | Not provided | ΔG = –6.5 kcal/mol; collagenase binding |
| 4,6-Dichloro-5-methoxypyrimidine | 4,6-Cl, 5-methoxy | ~193.0 | Not provided | Cl···N interactions (3.09–3.10 Å) |
Structural and Crystallographic Insights
- Intermolecular Interactions: The target compound’s 4-methoxyphenoxy group may engage in weaker van der Waals or π–π interactions compared to halogenated analogs (e.g., 3,5-dichlorophenoxy), as seen in . Methoxy groups typically participate in hydrogen bonding, which could improve solubility but reduce hydrophobic binding in enzyme pockets .
- This may impact pharmacokinetic properties such as membrane permeability .
Biological Activity
The compound 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may enhance its pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C15H14Cl2N2O3S
- Molar Mass: 357.25 g/mol
- CAS Number: 338955-84-3
The compound consists of a pyrimidine ring substituted with dichlorobenzyl and methoxy groups, which are known to influence its solubility and biological interactions.
Antioxidant Activity
Pyrimidine derivatives, including this compound, have shown promising antioxidant activity . Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. The presence of methoxy groups may enhance the electron-donating ability of the compound, contributing to its antioxidant properties.
Anticancer Potential
Research indicates that pyrimidine derivatives can exhibit anticancer activity through mechanisms such as tubulin polymerization inhibition. This activity is vital in cancer therapy as it can disrupt the mitotic process in cancer cells . Preliminary studies suggest that this compound may act similarly, warranting further investigation into its efficacy against various cancer cell lines.
Anti-inflammatory Effects
The compound has been studied for its potential anti-inflammatory effects , which are significant in treating conditions like arthritis and other inflammatory diseases. The sulfur-containing moiety may play a role in modulating inflammatory pathways, although specific mechanisms remain to be elucidated.
Antimicrobial and Antiviral Activity
Pyrimidine derivatives generally demonstrate antimicrobial and antiviral activities. The unique structural features of this compound may enhance its interaction with microbial targets, making it a candidate for further studies against various pathogens.
Case Studies and Research Findings
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in oxidative stress response, inflammation pathways, and cell cycle regulation.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:
- Sulfanyl group introduction : Reacting a thiol precursor (e.g., 2,6-dichlorobenzyl mercaptan) with a halogenated pyrimidine intermediate under basic conditions (e.g., NaH in DMF) .
- Methoxy and phenoxy substitutions : Use nucleophilic aromatic substitution (SNAr) with methoxide and 4-methoxyphenolate ions. Temperature control (60–80°C) and anhydrous solvents (e.g., THF) are critical to avoid hydrolysis .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures >95% purity. Monitor by TLC (Rf ~0.4 in 1:1 EA/Hex) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology :
- NMR : Analyze - and -NMR spectra for expected peaks:
- Aromatic protons (δ 6.8–7.4 ppm for dichlorobenzyl and methoxyphenoxy groups).
- Methoxy singlets (δ ~3.8 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 439.37 (monoisotopic mass: 438.003) .
- X-ray Crystallography : Resolve crystal structure to confirm stereoelectronic effects of substituents (e.g., dihedral angles between pyrimidine and aryl groups) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) at 10 µM using fluorescence-based assays. Compare IC50 values with controls like staurosporine .
- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity (therapeutic index) .
Advanced Research Questions
Q. How do electronic effects of the 2,6-dichlorobenzyl and 4-methoxyphenoxy groups influence reactivity in cross-coupling reactions?
- Methodology :
- DFT Calculations : Use Gaussian09 to model HOMO/LUMO distributions. The electron-withdrawing Cl groups lower LUMO energy, favoring nucleophilic attacks at the pyrimidine C4 position .
- Experimental Validation : Perform Suzuki-Miyaura coupling with arylboronic acids. Compare yields with/without substituents. Cl substituents reduce steric hindrance but increase electronic deactivation .
Q. What environmental fate studies are applicable to this compound, and how can its persistence be modeled?
- Methodology :
- Hydrolysis Kinetics : Incubate in buffers (pH 4–9) at 25°C. Monitor degradation via HPLC. The sulfanyl group is prone to oxidation; expect t₁/₂ < 7 days at pH 7 .
- Bioaccumulation : Use EPI Suite to estimate logP (calculated ~3.1). High logP suggests potential lipid accumulation; validate with zebrafish embryo assays .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodology :
- Variable Temperature NMR : Heat sample to 50°C to coalesce split peaks caused by restricted rotation of the dichlorobenzyl group .
- NOESY Experiments : Identify through-space interactions between methoxy protons and adjacent aromatic protons to confirm substituent orientation .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodology :
- DoE Optimization : Use a 3-factor (temperature, solvent ratio, catalyst loading) Box-Behnken design to identify robust conditions .
- In-line PAT : Implement Raman spectroscopy for real-time monitoring of reaction progress (e.g., sulfanyl group incorporation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
